molecular formula C19H19ClN2O2S2 B3014407 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide CAS No. 894007-24-0

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide

Cat. No. B3014407
CAS RN: 894007-24-0
M. Wt: 406.94
InChI Key: PTGYPJPBUWRZKJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . The presence of a thiazole ring (a type of heterocycle) and a chlorophenyl group suggests that this compound might have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the identification of the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiazole ring, and the chlorophenyl group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and stability .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been explored as potential antimicrobial agents. The compound’s structural features may contribute to inhibiting microbial growth, making it relevant for drug development in this field . Further studies could investigate its efficacy against specific pathogens.

Anticancer Properties

Thiazoles exhibit antitumor and cytotoxic activity. Researchers have synthesized derivatives with promising effects against cancer cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cells . Investigating its mechanism of action and potential clinical applications is crucial.

Antiviral Potential

Given the compound’s thiazole scaffold, it’s worth exploring its antiviral properties. Thiazoles have shown anti-HIV activity, making this compound a candidate for further investigation . Assessing its efficacy against specific viral strains and understanding its mode of action could be valuable.

Anti-Inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activity . Investigating whether our compound modulates inflammatory pathways or suppresses cytokine production could provide insights for therapeutic applications.

Neuroprotective Properties

Considering the compound’s structure, it might have neuroprotective effects. Thiazoles have been studied in this context, and our compound could be evaluated for its ability to protect neurons from damage or degeneration .

Antihypertensive Activity

Thiazoles have demonstrated antihypertensive effects . Exploring whether our compound affects blood pressure regulation or vascular function could be relevant.

Other Potential Applications

Thiazoles are versatile, and our compound may have additional unexplored applications. Investigate its interactions with specific receptors, enzymes, or cellular pathways to uncover novel uses.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields, such as medicine or agriculture .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYPJPBUWRZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide

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